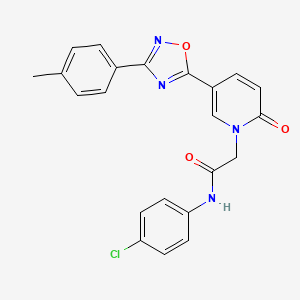
N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C18H16ClN3O2, with a molecular weight of approximately 345.79 g/mol. The presence of the oxadiazole moiety is particularly significant as it has been associated with various pharmacological effects.
Anticancer Properties
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. Specific compounds exhibited IC50 values in the nanomolar range against hCA IX and II, indicating strong inhibitory effects .
Table 1: Inhibitory Activity of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 16a | hCA IX | 0.089 |
| 16b | hCA II | 0.75 |
These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity, making it a promising scaffold for drug development.
Cytotoxicity Studies
In vitro evaluations against various cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) revealed significant cytotoxic effects. For example, compound 17a showed an IC50 value of 0.65 μM against MCF-7 cells, indicating potent anticancer properties while sparing normal cells at higher concentrations .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | PANC-1 | 2.41 |
The mechanism underlying the biological activity of this compound remains to be fully elucidated. However, preliminary studies suggest that it may disrupt cellular machinery involved in DNA replication and cell cycle progression . Flow cytometry analyses indicated that certain derivatives could arrest the cell cycle at the G0-G1 phase.
Case Studies
A notable study evaluated a series of oxadiazole derivatives against non-cancerous and cancerous cell lines under various conditions. The results highlighted that specific substitutions on the oxadiazole ring significantly influenced biological activity and selectivity towards cancer cells .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKURACTLYMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














